2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is an organic compound that features a nitrophenoxy group and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2-chloroacetamide in the presence of a base to form 2-(4-nitrophenoxy)acetamide.
Amidation: Finally, 2-(4-nitrophenoxy)acetamide is reacted with 2-phenylethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-(4-aminophenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-nitrophenol, 2-phenylethylamine, and acetic acid.
Scientific Research Applications
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitrophenoxy and phenylethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phenylethyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-nitrophenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a phenylethyl group.
Uniqueness
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide is unique due to the combination of its nitrophenoxy and phenylethyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-11-10-13-4-2-1-3-5-13)12-22-15-8-6-14(7-9-15)18(20)21/h1-9H,10-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIQVHAZCSPVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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